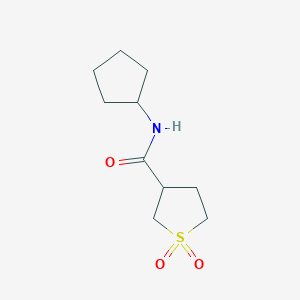
N-cyclopentyl-1,1-dioxothiolane-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-1,1-dioxothiolane-3-carboxamide, also known as CPDTC, is a synthetic compound that has been extensively studied for its potential pharmacological properties. CPDTC belongs to the class of thiolactams, which are known to exhibit a wide range of biological activities.
作用機序
The mechanism of action of N-cyclopentyl-1,1-dioxothiolane-3-carboxamide is not fully understood. However, it has been suggested that N-cyclopentyl-1,1-dioxothiolane-3-carboxamide may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). N-cyclopentyl-1,1-dioxothiolane-3-carboxamide has also been shown to modulate the expression of certain genes involved in inflammation and cell cycle regulation.
Biochemical and Physiological Effects:
N-cyclopentyl-1,1-dioxothiolane-3-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. N-cyclopentyl-1,1-dioxothiolane-3-carboxamide has also been shown to reduce inflammation and oxidative stress. In addition, N-cyclopentyl-1,1-dioxothiolane-3-carboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of N-cyclopentyl-1,1-dioxothiolane-3-carboxamide is its broad range of pharmacological activities. N-cyclopentyl-1,1-dioxothiolane-3-carboxamide has been shown to exhibit antiviral, anticancer, and anti-inflammatory activities, making it a potentially useful compound for the treatment of a variety of diseases. However, one of the limitations of N-cyclopentyl-1,1-dioxothiolane-3-carboxamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
Future research on N-cyclopentyl-1,1-dioxothiolane-3-carboxamide should focus on elucidating its mechanism of action and identifying its molecular targets. In addition, further studies are needed to determine the optimal dosage and administration route for N-cyclopentyl-1,1-dioxothiolane-3-carboxamide. Future research should also explore the potential use of N-cyclopentyl-1,1-dioxothiolane-3-carboxamide in combination with other drugs for the treatment of various diseases. Finally, research should focus on the development of more efficient synthesis methods for N-cyclopentyl-1,1-dioxothiolane-3-carboxamide to improve its yield and purity.
Conclusion:
In conclusion, N-cyclopentyl-1,1-dioxothiolane-3-carboxamide is a synthetic compound that has been extensively studied for its potential pharmacological properties. N-cyclopentyl-1,1-dioxothiolane-3-carboxamide exhibits a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory activities. However, further research is needed to fully understand the mechanism of action of N-cyclopentyl-1,1-dioxothiolane-3-carboxamide and its potential use in the treatment of various diseases.
合成法
N-cyclopentyl-1,1-dioxothiolane-3-carboxamide can be synthesized using a variety of methods, including the reaction of cyclopentanone with thiourea in the presence of an acid catalyst. Another method involves the reaction of cyclopentanone with thiocyanate followed by reduction with sodium borohydride. The yield of the synthesis method varies depending on the reaction conditions used.
科学的研究の応用
N-cyclopentyl-1,1-dioxothiolane-3-carboxamide has been extensively studied for its potential pharmacological properties. It has been shown to exhibit antiviral, anticancer, and anti-inflammatory activities. N-cyclopentyl-1,1-dioxothiolane-3-carboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
特性
IUPAC Name |
N-cyclopentyl-1,1-dioxothiolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3S/c12-10(11-9-3-1-2-4-9)8-5-6-15(13,14)7-8/h8-9H,1-7H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLFUMDYWYZJPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-1,1-dioxothiolane-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-[2-[[4-(dimethylamino)phenyl]methylamino]-2-oxoethyl]piperidin-4-yl]benzamide](/img/structure/B7457615.png)
![N-[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]acetamide](/img/structure/B7457625.png)
![N-[1-(3,4-diethoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B7457639.png)
![(2-fluorophenyl)-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7457643.png)
![Piperidin-1-yl-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7457645.png)


![(1-Propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7457670.png)
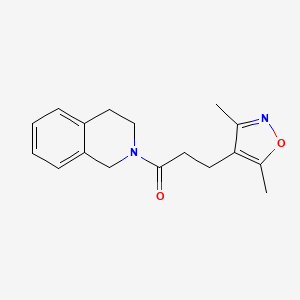
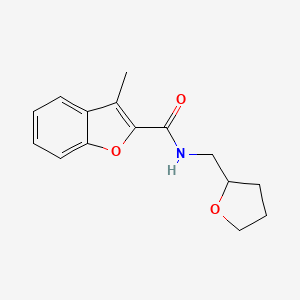
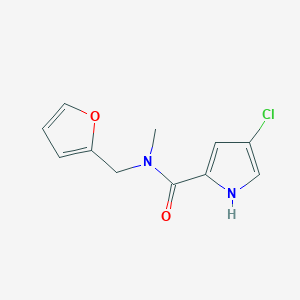
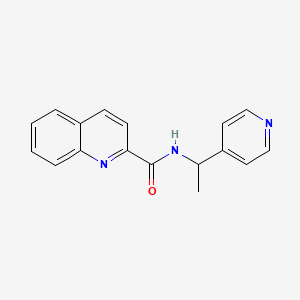
![(3-Methylpiperidin-1-yl)-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7457706.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-ethylbenzimidazol-2-one](/img/structure/B7457713.png)